molecular formula C8H11Cl2N3 B2371731 1-methyl-1H-benzimidazol-6-amine dihydrochloride CAS No. 1609406-54-3

1-methyl-1H-benzimidazol-6-amine dihydrochloride

Cat. No.: B2371731
CAS No.: 1609406-54-3
M. Wt: 220.1
InChI Key: RHSUOSLARRPQMU-UHFFFAOYSA-N
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Description

1-methyl-1H-benzimidazol-6-amine dihydrochloride is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound consists of a benzimidazole ring with a methyl group at the 1-position and an amine group at the 6-position, forming a dihydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-methyl-1H-benzimidazol-6-amine dihydrochloride can be synthesized through various methods. One common synthetic route involves the reaction of o-phenylenediamine with formic acid and formaldehyde, followed by methylation and amination steps. The reaction conditions typically involve heating the reactants in the presence of a catalyst such as hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The key steps include the synthesis of the benzimidazole core, followed by methylation and amination. The final product is then purified through crystallization or recrystallization techniques to obtain the dihydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

1-methyl-1H-benzimidazol-6-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amine group at the 6-position can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: N-oxides of 1-methyl-1H-benzimidazol-6-amine.

    Reduction: Reduced forms of the benzimidazole ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-methyl-1H-benzimidazol-6-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-methyl-1H-benzimidazol-6-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function. The pathways involved often include inhibition of DNA synthesis, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-1H-benzimidazol-6-amine dihydrochloride
  • 4,5-dimethyl-1H-benzimidazol-6-amine dihydrochloride
  • 2-benzyl-1H-benzimidazol-5-amine

Uniqueness

1-methyl-1H-benzimidazol-6-amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 1-position and the amine group at the 6-position allows for unique interactions with molecular targets, making it a valuable compound in medicinal chemistry and drug development.

Properties

IUPAC Name

3-methylbenzimidazol-5-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3.2ClH/c1-11-5-10-7-3-2-6(9)4-8(7)11;;/h2-5H,9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHSUOSLARRPQMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=C(C=C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609406-54-3
Record name 1-methyl-1H-1,3-benzodiazol-6-amine dihydrochloride
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